molecular formula C10H11NO4 B8608989 1,3-Dimethoxy-2-(2-nitroethenyl)benzene

1,3-Dimethoxy-2-(2-nitroethenyl)benzene

Cat. No.: B8608989
M. Wt: 209.20 g/mol
InChI Key: HWHAPEJTWCSVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-2-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1,3-dimethoxy-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3

InChI Key

HWHAPEJTWCSVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material 2,6-dimethoxyphenethylamine was prepared from 2,6-dimethoxybenzaldehyde. Reaction with nitromethane according to the procedure described in Vogel, Textbook of Practical Organic Chemistry, p. 176 (Longman 1978, 4th Ed.) yielded 2,6-dimethoxy-β-nitrostyrene. This compound (1.1 g, 5.3 mmole) was dissolved in diethyl ether/tetrahydrofuran (2:1, 200 ml) and lithium aluminium hydride (0.5 g, 13 mmol) was added in small portions. The mixture was refluxed for 120 minutes and then treated with 0.6 ml H2O, 0.6 ml 15% NaOH (aq) and 1.8 ml H2O. The mixture was filtered and purified by acid-base partitioning (NH4OH (aq) HCl dil. (aq)) and evaporated. The crude product 2,6-dimethoxyphenethylamine was pure enough to be used directly in the following reaction where it was condensed with the product of Example 103, in a manner analogous to Example 105, to give the titled product.
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